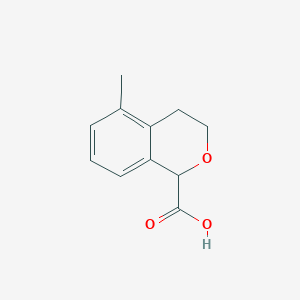

5-Methylisochroman-1-carboxylic acid

Descripción general

Descripción

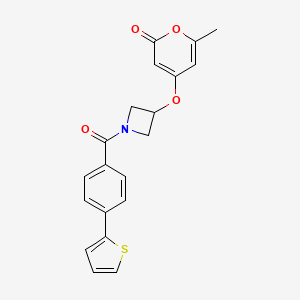

5-Methylisochroman-1-carboxylic acid (MICA) is an organic compound with a molecular formula of C10H10O3. It is a white crystalline powder that is soluble in water and organic solvents. MICA has been found to have various applications in scientific research, including as a reference standard in analytical chemistry, as a building block in organic synthesis, and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

A study focused on the synthesis and evaluation of carboxymethyl starch-chitosan nanoparticles as a drug delivery system to the colon, utilizing 5-aminosalicylic acid (5-ASA) as a model drug molecule. The research explored the nanoparticles' formulation via a complex coacervation process, investigating the impact of various process variables on particle size and drug entrapment efficiency. The release mechanism of 5-ASA from the nanoparticles was based on the ion-exchange process, indicating the potential of these nanoparticles for controlled drug delivery to the colon (Saboktakin et al., 2011).

Biosynthesis

Research into carbapenem biosynthesis clarified stereochemical assignments and the role of CarC in the ring stereoinversion process from L-proline, contributing to the understanding of naturally occurring carbapenem beta-lactam antibiotics' synthesis. This study provided insights into the stereochemical configurations crucial for the biosynthetic pathway, highlighting the complexity and specificity of enzyme-mediated reactions in antibiotic biosynthesis (Stapon et al., 2003).

Bioorganic Chemistry

Investigations into the reversible blocking of amino groups with citraconic anhydride demonstrated the chemical modification of amino acids for various applications, including enzyme and protein studies. This research underlines the utility of specific chemical reactions in modifying biomolecules for further scientific exploration (Dixon & Perham, 1968).

The synthesis and structural characterization of carboxyfullerenes as neuroprotective agents highlighted the potential of carboxylic acid derivatives in medicinal chemistry, especially for neurodegenerative diseases. The study demonstrated the antioxidative properties of carboxyfullerenes, suggesting their application in therapeutic strategies against oxidative stress-related conditions (Dugan et al., 1997).

Propiedades

IUPAC Name |

5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHHZPGKCVNMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCOC(C2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

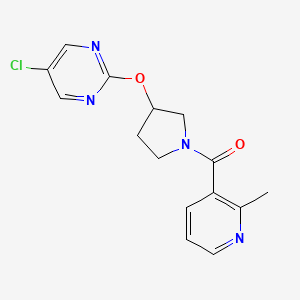

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2730330.png)

![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)

![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)

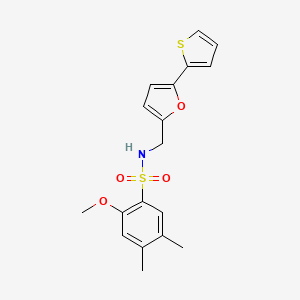

![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

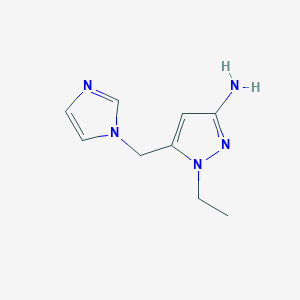

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)

![2-{[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2730348.png)

![N-(2,4-difluorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2730351.png)